molecular formula C25H18O2 B14358220 2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione CAS No. 93403-94-2

2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione

Cat. No.: B14358220
CAS No.: 93403-94-2
M. Wt: 350.4 g/mol
InChI Key: BQHWKBYBWVUKRM-UHFFFAOYSA-N
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Description

2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene core substituted with a diphenylethenyl group and a methyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione typically involves the reaction of 2,2-diphenylethenyl derivatives with naphthalene-1,4-dione under specific conditions. One common method includes the use of p-toluenesulfonic acid monohydrate as a catalyst in a toluene solvent under an inert atmosphere . The reaction is carried out at room temperature, ensuring the formation of the desired product with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents such as aluminum chloride and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant applications in organic synthesis and materials science.

Scientific Research Applications

2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione stands out due to its specific substitution pattern on the naphthalene core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and in scientific research exploring novel organic reactions and mechanisms.

Properties

CAS No.

93403-94-2

Molecular Formula

C25H18O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-(2,2-diphenylethenyl)-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C25H18O2/c1-17-22(25(27)21-15-9-8-14-20(21)24(17)26)16-23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-16H,1H3

InChI Key

BQHWKBYBWVUKRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C=C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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